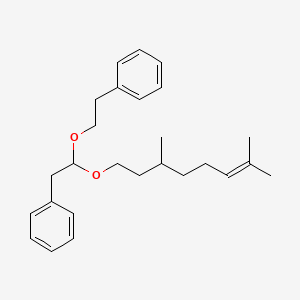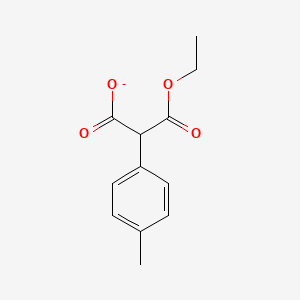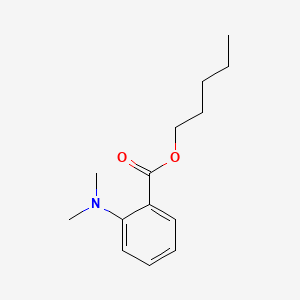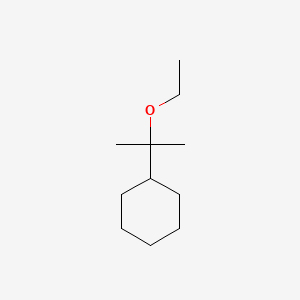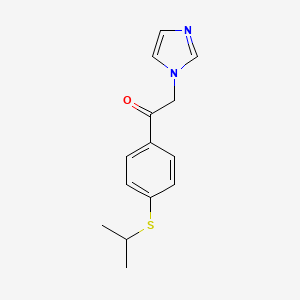
Acetophenone, 2-(1-imidazolyl)-4'-(isopropylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an acetophenone moiety linked to an imidazole ring and an isopropylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- typically involves the reaction of acetophenone derivatives with imidazole and isopropylthiol. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropylthio group:
Final assembly: The final product is obtained by coupling the imidazole and acetophenone moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetophenone, 2-(1-imidazolyl)-2-(phenylthio)-
- 2-(1-Imidazolyl)acetonitrile
- 1-Phenethylimidazole derivatives
Uniqueness
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
73932-14-6 |
|---|---|
Molekularformel |
C14H16N2OS |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(4-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-11(2)18-13-5-3-12(4-6-13)14(17)9-16-8-7-15-10-16/h3-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
FUFYQTSXDOTCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
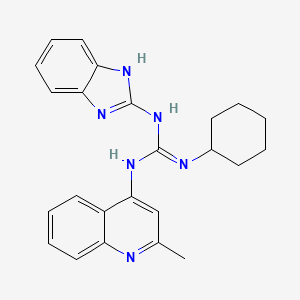

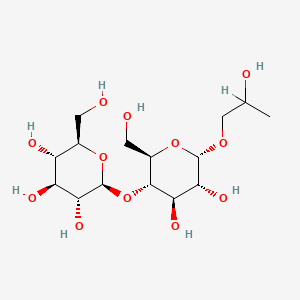


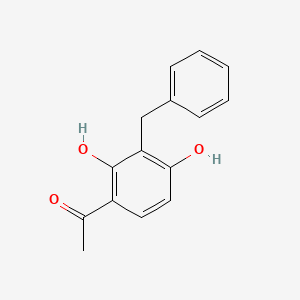
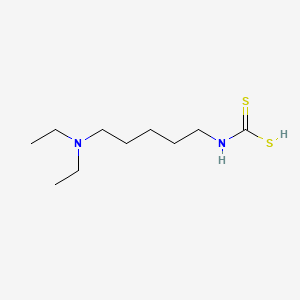
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
